molecular formula C24H26N2O4S B3670454 N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3670454
M. Wt: 438.5 g/mol
InChI Key: GUTCWBISDAJYRX-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: Reacting 4-methylbenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base like pyridine to form N-(2-methoxyphenyl)-4-methylbenzenesulfonamide.

    Acylation reaction: Reacting the sulfonamide with 2-bromoacetyl chloride to form the intermediate N-(2-methoxyphenyl)-2-bromoacetyl-4-methylbenzenesulfonamide.

    Substitution reaction: Reacting the intermediate with 2-ethylphenylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-(2-ethylphenyl)-2-[N-(2-hydroxyphenyl)4-methylbenzenesulfonamido]acetamide.

    Reduction: Formation of N-(2-ethylphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for its anti-inflammatory and antimicrobial properties.

    Biological Research: As a probe to study sulfonamide interactions with biological targets.

    Industrial Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE likely involves:

    Binding to specific enzymes or receptors: The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity.

    Disruption of cellular processes: By interfering with enzyme function, the compound can disrupt essential cellular processes in microorganisms or inflammatory pathways in humans.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE: Lacks the acetyl and ethylphenyl groups.

    N-(2-ETHYLPHENYL)-4-METHYLBENZENESULFONAMIDE: Lacks the methoxyphenyl group.

    N-(2-METHOXYPHENYL)-2-ACETAMIDO-4-METHYLBENZENESULFONAMIDE: Lacks the ethylphenyl group.

Uniqueness

N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-4-19-9-5-6-10-21(19)25-24(27)17-26(22-11-7-8-12-23(22)30-3)31(28,29)20-15-13-18(2)14-16-20/h5-16H,4,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTCWBISDAJYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
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N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
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N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
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N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
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N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
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N-(2-ETHYLPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

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